
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride is an organic compound that features a thiazole ring, an aminopropoxy group, and a carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Aminopropoxy Group: The aminopropoxy group can be introduced via nucleophilic substitution, where a suitable leaving group on the thiazole ring is replaced by the aminopropoxy moiety.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which 2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminopropoxy group can form hydrogen bonds or ionic interactions, while the thiazole ring can participate in π-π stacking or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacid: Lacks the hydrochloride salt form.
2-(2-Aminopropoxy)-1,3-thiazole-4-methylcarboxylate: Contains a methyl ester instead of a carboxylic acid.
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid.
Uniqueness
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C7H11ClN2O3S |
|---|---|
Molekulargewicht |
238.69 g/mol |
IUPAC-Name |
2-(2-aminopropoxy)-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-4(8)2-12-7-9-5(3-13-7)6(10)11;/h3-4H,2,8H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
KZWJJAGAWQGSDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=NC(=CS1)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
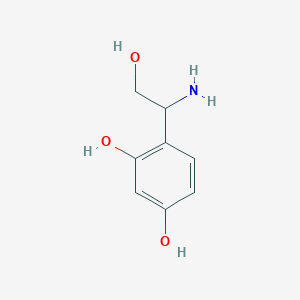

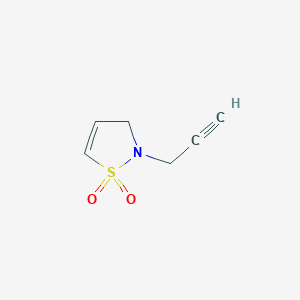
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
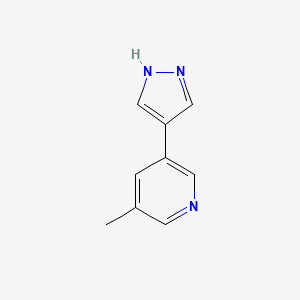
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)
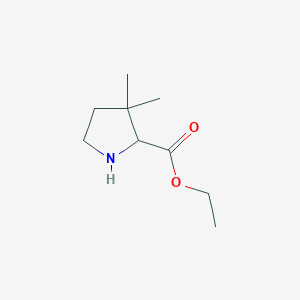

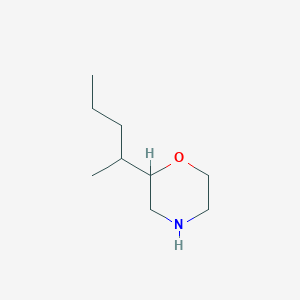
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)
